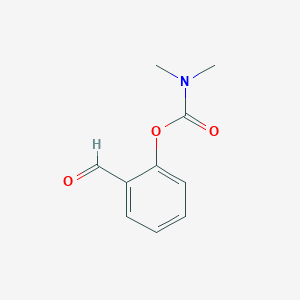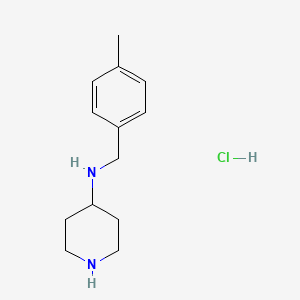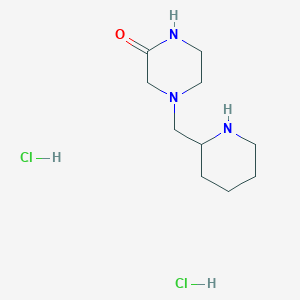
4-(Piperidin-2-ylmethyl)piperazin-2-one;hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride”, has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Crystallographic Studies
4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride and its structurally related compounds have been a subject of interest in crystallographic studies. Ullah et al. (2017) examined the crystal structures of compounds structurally related to adoprazine, demonstrating the formation of two-dimensional networks through hydrogen bonds and short contact interactions (Ullah, Altaf, & Mansha, 2017).
Synthesis and Pharmacological Properties
The synthesis and pharmacological properties of derivatives of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride have been explored. For instance, Sonda et al. (2004) synthesized benzamide derivatives as selective serotonin 4 receptor agonists, showing potential as prokinetic agents (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Metabolism Studies
The metabolism of compounds structurally similar to 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride has been studied in the context of antineoplastic tyrosine kinase inhibitors. Gong et al. (2010) identified the main metabolic pathways of flumatinib, a derivative, in human plasma, urine, and feces, highlighting its significance in chronic myelogenous leukemia treatment (Gong, Chen, Deng, & Zhong, 2010).
Synthesis of Derivatives
The synthesis of various derivatives of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride has been a focus in medicinal chemistry. Košak, Brus, & Gobec (2014) presented a straightforward synthesis method for orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, highlighting their importance in drug discovery (Košak, Brus, & Gobec, 2014).
Antimicrobial Activity
Research into the antimicrobial properties of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride derivatives has been conducted. Patel et al. (2012) synthesized thiazolidinone derivatives showing significant antimicrobial activity against various bacteria and fungi (Patel, Patel, Kumari, & Patel, 2012).
Antineoplastic Applications
The compound and its derivatives have potential applications in antineoplastic treatments. Harishkumar et al. (2018) synthesized quinoline analogues demonstrating considerable growth inhibition of human cancer cell lines (Harishkumar, Nd, & Santhosha Sm, 2018).
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, have a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine derivatives are known to interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological and pharmaceutical activity .
Result of Action
Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with glucose transporters, particularly GLUT-1 and GLUT-3, inhibiting glucose uptake in cells . This interaction is significant as it can affect cellular metabolism and energy production. Additionally, the compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride on various cell types and cellular processes are profound. It has been observed to inhibit glycolysis by targeting glucose transporters, leading to reduced glucose uptake and subsequent cell death in cancer cells . This inhibition can also upregulate the expression of GLUT-1 and GLUT-3 as a compensatory mechanism. Furthermore, the compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of glucose transporters, particularly GLUT-1 and GLUT-3, by binding to their active sites and preventing glucose uptake . This inhibition disrupts glycolytic flux, leading to reduced energy production and cell death. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins, further affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on glucose transporters over extended periods
Dosage Effects in Animal Models
The effects of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits glucose uptake without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to vital organs and disruption of normal cellular functions. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride is involved in several metabolic pathways, primarily related to glucose metabolism. By inhibiting glucose transporters, the compound disrupts glycolytic flux, leading to reduced glucose uptake and energy production . This disruption can affect various metabolic processes, including the synthesis of ATP and other essential metabolites. Additionally, the compound may interact with enzymes and cofactors involved in other metabolic pathways, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride within cells and tissues are critical for its biological activity. The compound is likely transported across cell membranes via specific transporters or binding proteins, facilitating its accumulation in target cells . Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm or mitochondria, where it can exert its inhibitory effects on glucose transporters and other biomolecules. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride involves the reaction of piperazine with 2-chloroacetaldehyde followed by reduction with sodium borohydride. The resulting intermediate is then reacted with piperidine to form the final product.", "Starting Materials": [ "Piperazine", "2-Chloroacetaldehyde", "Sodium borohydride", "Piperidine", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: React piperazine with 2-chloroacetaldehyde in the presence of hydrochloric acid and water to form 4-(2-chloroethyl)piperazine.", "Step 2: Reduce 4-(2-chloroethyl)piperazine with sodium borohydride to form 4-(ethylamino)piperazine.", "Step 3: React 4-(ethylamino)piperazine with piperidine in the presence of hydrochloric acid and water to form 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride." ] } | |
CAS RN |
1219963-84-4 |
Molecular Formula |
C10H20ClN3O |
Molecular Weight |
233.74 g/mol |
IUPAC Name |
4-(piperidin-2-ylmethyl)piperazin-2-one;hydrochloride |
InChI |
InChI=1S/C10H19N3O.ClH/c14-10-8-13(6-5-12-10)7-9-3-1-2-4-11-9;/h9,11H,1-8H2,(H,12,14);1H |
InChI Key |
WKQWAMZBICFVHT-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)CN2CCNC(=O)C2.Cl.Cl |
Canonical SMILES |
C1CCNC(C1)CN2CCNC(=O)C2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/structure/B1398181.png)



![Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1398188.png)
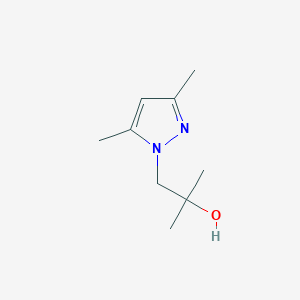


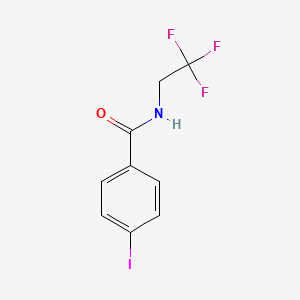
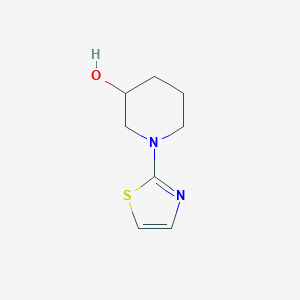
![2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398198.png)
